molecular formula C6H14ClNO4S B15318306 Ethyl (methylsulfonyl)alaninate hydrochloride

Ethyl (methylsulfonyl)alaninate hydrochloride

Cat. No.: B15318306
M. Wt: 231.70 g/mol
InChI Key: GFFWJJQGFJQCPR-UHFFFAOYSA-N
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Description

Ethyl (methylsulfonyl)alaninate hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by its molecular structure, which includes an ethyl group, a methylsulfonyl group, and an alaninate hydrochloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (methylsulfonyl)alaninate hydrochloride typically involves multiple steps, starting with the reaction of ethyl alaninate with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pH are carefully monitored to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of reaction parameters. Continuous flow chemistry techniques may be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Ethyl (methylsulfonyl)alaninate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted alaninate derivatives.

Scientific Research Applications

Ethyl (methylsulfonyl)alaninate hydrochloride has found applications in several scientific fields:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl (methylsulfonyl)alaninate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Ethyl (methylsulfonyl)alaninate hydrochloride is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include:

  • Methylsulfonylmethane (MSM): A compound with a similar methylsulfonyl group but different functional groups.

  • Ethyl methyl sulfone: A compound with an ethyl group and a methylsulfonyl group but lacking the alaninate moiety.

  • Alanine derivatives: Other alaninate compounds with different substituents.

Properties

Molecular Formula

C6H14ClNO4S

Molecular Weight

231.70 g/mol

IUPAC Name

ethyl 2-amino-3-methylsulfonylpropanoate;hydrochloride

InChI

InChI=1S/C6H13NO4S.ClH/c1-3-11-6(8)5(7)4-12(2,9)10;/h5H,3-4,7H2,1-2H3;1H

InChI Key

GFFWJJQGFJQCPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CS(=O)(=O)C)N.Cl

Origin of Product

United States

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